(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL (3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC17844859
InChI: InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1
SMILES:
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol

(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL

CAS No.:

Cat. No.: VC17844859

Molecular Formula: C9H11BrFNO

Molecular Weight: 248.09 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL -

Specification

Molecular Formula C9H11BrFNO
Molecular Weight 248.09 g/mol
IUPAC Name (3R)-3-amino-3-(3-bromo-2-fluorophenyl)propan-1-ol
Standard InChI InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1
Standard InChI Key VOSFCMPIVANUEL-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=C(C(=C1)Br)F)[C@@H](CCO)N
Canonical SMILES C1=CC(=C(C(=C1)Br)F)C(CCO)N

Introduction

Chemical Identity and Structural Features

Molecular Characterization

(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL is defined by its IUPAC name, (3R)-3-amino-3-(3-bromo-2-fluorophenyl)propan-1-ol, and exhibits the SMILES notation C1=CC(=C(C(=C1)Br)F)[C@@H](CCO)N . The stereocenter at the third carbon of the propane chain confers chirality, critical for its interactions with biological targets. Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H11BrFNO\text{C}_9\text{H}_{11}\text{BrFNO}
Molecular Weight248.09 g/mol
Halogen Substitution3-Bromo, 2-fluoro
Chirality(R)-configuration at C3

The fluorine atom’s electronegativity and the bromine atom’s polarizability contribute to distinct electronic effects, influencing both solubility and reactivity .

Spectroscopic and Stereochemical Analysis

The compound’s 3D conformation, accessible via PubChem’s interactive models , reveals a planar phenyl ring with halogen atoms ortho to each other. Nuclear magnetic resonance (NMR) data for analogous compounds suggest that the amino and hydroxyl groups engage in intramolecular hydrogen bonding, stabilizing specific conformations . The (R)-configuration ensures enantioselective interactions, a property leveraged in asymmetric synthesis .

Synthetic Routes and Optimization

Condensation-Reduction Methodology

A widely applicable synthesis involves a two-step process:

  • Condensation: 3-Bromo-2-fluorobenzaldehyde reacts with malonic acid in the presence of ammonium acetate, forming 3-amino-3-(3-bromo-2-fluorophenyl)propionic acid .

  • Reduction: The carboxylic acid intermediate is reduced using lithium aluminum hydride (LiAlH4\text{LiAlH}_4) in tetrahydrofuran (THF), yielding the target amino alcohol .

Key Reaction Conditions:

  • Solvent: Ethanol for condensation; THF for reduction.

  • Temperature: Reflux for condensation; 0°C initially for reduction.

  • Yield: ~65–70% after purification .

Industrial Scalability Challenges

Industrial production faces hurdles in maintaining stereochemical purity. Automated systems employing chiral catalysts or enzymes (e.g., ketoreductases) are under investigation to enhance enantiomeric excess (ee). For example, lipase-mediated resolution of racemic mixtures has achieved ee values >95% in related compounds .

Comparative Analysis with Structural Analogs

Impact of Halogen Position on Reactivity

The table below contrasts (3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OL with its 3-bromo and 3-bromo-4-fluoro analogs:

CompoundMolecular FormulaHalogen SubstitutionBiological Activity
(3R)-3-Amino-3-(3-bromophenyl)propan-1-olC9H11BrNO\text{C}_9\text{H}_{11}\text{BrNO}3-BromoModerate kinase inhibition
(3R)-3-Amino-3-(3-bromo-2-fluorophenyl)propan-1-OLC9H11BrFNO\text{C}_9\text{H}_{11}\text{BrFNO}3-Bromo, 2-fluoroEnhanced antimicrobial activity
(3R)-3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-OLC9H11BrFNO\text{C}_9\text{H}_{11}\text{BrFNO}3-Bromo, 4-fluoroReduced solubility, inactive in assays

The 2-fluoro substitution enhances dipole moments and steric hindrance, improving target selectivity compared to the 4-fluoro analog .

Applications in Medicinal Chemistry

Chiral Building Block for Drug Synthesis

The compound serves as a precursor in synthesizing β-blockers and antipsychotics. For example, its hydroxyl group can be esterified to prodrugs with improved blood-brain barrier penetration .

Probe for Protein-Ligand Studies

Fluorine’s NMR-active nucleus (19F^{19}\text{F}) allows real-time tracking of ligand-receptor binding. Recent work utilized this compound to map allosteric sites in tyrosine kinases .

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